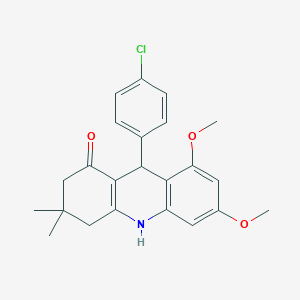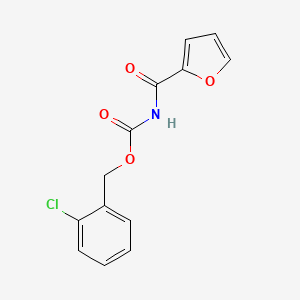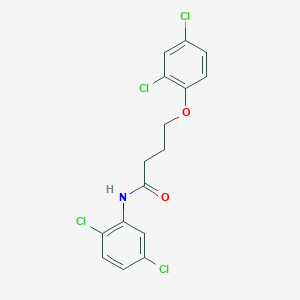![molecular formula C13H18N2O4S B4679791 methyl [3-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B4679791.png)
methyl [3-(1-piperidinylsulfonyl)phenyl]carbamate
Übersicht
Beschreibung
Methyl [3-(1-piperidinylsulfonyl)phenyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPC and is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of MPPC is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins in the target organism. In the case of antiviral activity, MPPC is believed to inhibit the activity of the viral neuraminidase enzyme, which is essential for the replication of the influenza virus. In the case of herbicidal activity, MPPC is believed to inhibit the activity of the acetolactate synthase enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects
MPPC has been shown to have various biochemical and physiological effects depending on the target organism. In the case of antiviral activity, MPPC has been shown to inhibit the replication of the influenza virus by interfering with the release of viral particles from infected cells. In the case of herbicidal activity, MPPC has been shown to inhibit the growth of plants by interfering with the biosynthesis of branched-chain amino acids.
Vorteile Und Einschränkungen Für Laborexperimente
MPPC has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, making it a popular choice for scientific research. Another advantage is that it has shown significant activity against various target organisms, making it a promising candidate for further study.
One of the limitations of MPPC is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity against specific target organisms. Another limitation is that it may have toxic effects on non-target organisms, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of MPPC. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective and specific applications. Another direction is to explore its potential use in other fields such as food science and material science. Finally, further studies are needed to assess the safety and environmental impact of MPPC, which will be important for its regulatory approval and commercialization.
Wissenschaftliche Forschungsanwendungen
MPPC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, MPPC has been studied for its potential use as an antiviral agent, as it has shown significant activity against the influenza virus. MPPC has also been studied for its potential use in cancer treatment, as it has shown to inhibit the growth of cancer cells in vitro.
In agriculture, MPPC has been studied for its potential use as a herbicide, as it has shown to be effective against various weed species. MPPC has also been studied for its potential use as a pesticide, as it has shown to be effective against various insect species.
In environmental science, MPPC has been studied for its potential use in water treatment, as it has shown to be effective in removing organic pollutants from water. MPPC has also been studied for its potential use in air pollution control, as it has shown to be effective in removing volatile organic compounds from the air.
Eigenschaften
IUPAC Name |
methyl N-(3-piperidin-1-ylsulfonylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-13(16)14-11-6-5-7-12(10-11)20(17,18)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVCGQRZHFVJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4679731.png)
![3-[4-(pentyloxy)phenyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B4679732.png)
![3-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4679734.png)
![2-(4-chlorophenyl)-3-[3-(2-methoxy-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4679743.png)
![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4679747.png)
![methyl 2-[({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4679753.png)
![8-(2-furyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4679758.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4679765.png)
![N-(3-acetylphenyl)-2-cyano-3-{3-[(3-phenyl-2-propen-1-yl)oxy]phenyl}acrylamide](/img/structure/B4679771.png)


![3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B4679799.png)